Dynorphin (1-13)

Cardiovascular Pharmacology Central Nervous System In Vivo Microinjection

Researchers using biased synthetic KOR agonists like U69,593 (bias factor 627) risk confounding arrestin-mediated effects when studying G protein-dependent analgesia. Dynorphin (1-13) is the essential balanced reference agonist (bias factor 1.0) that faithfully replicates endogenous κ-opioid receptor signaling for target validation in pain, addiction, and neuroprotection models. - Enables physiologically relevant KOR studies without arrestin-mediated confounds. - Biotransformation half-life <1 min in human blood - ideal for acute, transient signaling assays and rapid-washout ex vivo preparations. - Validated starting scaffold for medicinal chemistry programs developing stabilized, long-acting dynorphin analogs. Supplied as lyophilized powder with rigorous HPLC quality control. Consistent batch-to-batch purity ensures reproducible pharmacological data across longitudinal studies.

Molecular Formula C75H126N24O15
Molecular Weight 1604.0 g/mol
CAS No. 72957-38-1
Cat. No. B549696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDynorphin (1-13)
CAS72957-38-1
Synonymsdinorphin A (1-13)
dynorphin (1-13)
dynorphin A(1-13)
Molecular FormulaC75H126N24O15
Molecular Weight1604.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
InChIInChI=1S/C75H126N24O15/c1-7-45(6)61(70(111)94-53(25-17-35-87-75(83)84)71(112)99-36-18-26-58(99)69(110)93-50(21-11-13-31-76)64(105)96-56(38-44(4)5)67(108)95-54(72(113)114)22-12-14-32-77)98-65(106)52(24-16-34-86-74(81)82)91-63(104)51(23-15-33-85-73(79)80)92-66(107)55(37-43(2)3)97-68(109)57(40-46-19-9-8-10-20-46)90-60(102)42-88-59(101)41-89-62(103)49(78)39-47-27-29-48(100)30-28-47/h8-10,19-20,27-30,43-45,49-58,61,100H,7,11-18,21-26,31-42,76-78H2,1-6H3,(H,88,101)(H,89,103)(H,90,102)(H,91,104)(H,92,107)(H,93,110)(H,94,111)(H,95,108)(H,96,105)(H,97,109)(H,98,106)(H,113,114)(H4,79,80,85)(H4,81,82,86)(H4,83,84,87)/t45-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,61-/m0/s1
InChIKeyOVVIBUHLQIYUEU-IWIISZHXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dynorphin (1-13) Endogenous KOR Agonist Fragment


Dynorphin (1-13), also known as Dynorphin A (1-13) or Porcine dynorphin A(1-13), is an N-terminal tridecapeptide fragment derived from the endogenous opioid neuropeptide prodynorphin [1]. It functions as a potent, endogenous agonist of the κ-opioid receptor (KOR) . While sharing the N-terminal sequence with the full-length Dynorphin A (1-17), this specific truncation exhibits distinct pharmacological and pharmacokinetic properties that are critical for researchers studying KOR-mediated signaling, pain modulation, and neuroprotection [2].

Endogenous KOR agonist fragment – tool peptide for κ-opioid receptor signaling studies
Distinct from full-length Dyn A (1-17) – shorter half-life and balanced signaling profile
Supports pathway-specific research – pain-modulation models, neuroprotection assay context

Dynorphin (1-13) Substitution Risks


Dynorphin (1-13) cannot be generically substituted with the full-length Dynorphin A (1-17) or with synthetic small-molecule KOR agonists like U69,593. Despite sharing receptor targets, these analogs exhibit profound differences in functional selectivity, metabolic stability, and in vivo pharmacology [1][2]. For instance, Dynorphin (1-13) displays a biotransformation half-life in human blood that is over 180-fold shorter than that of Dynorphin A (1-17), and it demonstrates a drastically different signaling bias profile compared to U69,593 [3][4]. Substitution without accounting for these distinct properties can lead to misinterpretation of KOR pharmacology and inaccurate results in preclinical models of pain, addiction, and neurotoxicity [5].

Dynorphin A (1-17) substitution
Full-length peptide may alter metabolic stability and cardiovascular potency, potentially shifting model-response interpretation.
Synthetic KOR agonist (U69,593) substitution
Biased agonism toward arrestin pathways may confound balanced signaling research and receptor function readouts.
Other dynorphin fragment substitution
Truncated analogs like Dyn A (1-8) differ in non-opioid binding affinity; class-level inference may not transfer.

Dynorphin (1-13) Comparative Evidence


Cardiovascular Potency vs. Dynorphin A (1-17)

In a direct head-to-head comparison using microinjections into the preoptic medialis nucleus (POM) of anesthetized rats, Dynorphin A (1-17) was tenfold more potent than Dynorphin A (1-13) in reducing systemic blood pressure [1]. This demonstrates that the C-terminal extension in Dyn A (1-17) is critical for full cardiovascular activity, a property that is significantly attenuated in the (1-13) fragment.

Cardiovascular potency vs. Dyn A (1-17)
Head-to-head
Dynorphin A (1-17) was 10-fold more potent in reducing blood pressure in anesthetized rats.
Supports selection of (1-13) for studies requiring attenuated hypotensive effects.
In vivo POM microinjection model.
Cardiovascular Pharmacology Central Nervous System In Vivo Microinjection

Metabolic Stability vs. Dynorphin A (1-17)

An ex vivo study in human blood revealed a stark contrast in metabolic stability. Dynorphin A (1-17) exhibited a half-life of 3 hours, whereas Dynorphin A (1-13) was biotransformed with a half-life of less than 1 minute [1]. This difference is attributed to the protective hairpin structure of the full-length peptide, which is absent in the truncated (1-13) fragment.

Metabolic stability vs. Dyn A (1-17)
Head-to-head
Half-life
Rapid biotransformation enables transient signaling studies; sustained activation requires stabilized derivatives.
Ex vivo MALDI-MS analysis.
Functional selectivity vs. U69,593
Head-to-head
Dynorphin A (1-13) bias factor = 1.0 (balanced); U69,593 bias factor = 627 (internalization-biased).
Balanced agonist profile supports G protein-biased endpoint research; biased alternative may confound interpretation.
In vitro KOR functional selectivity assay.
Non-opioid binding affinity
Head-to-head
Dyn A (1-13) Ki = 0.36 µM at cardiac non-opioid sites; rank order: (1-13) ≈ (2-13) > (5-13) > Dyn A.
Higher affinity at non-opioid cardiac sites vs. full-length Dyn A; fragment choice influences binding site interpretation.
Rat heart membrane radioligand binding.
μ/δ selectivity vs. [D-Pro10] analog
Head-to-head
Dyn A (1-13) μ/δ selectivity ratio = 8.8; [D-Pro10]Dyn A-(1-11) ratio = 1.1.
Cleaner KOR-focused profile with less δ cross-reactivity; analog may introduce off-target activity.
Guinea pig and rat brain membrane binding.
Amidation stability enhancement
Head-to-head
Amidation halts C-terminal degradation; [N-Met-Tyr¹]-Dyn A-(1-13) amide half-life 130 min in human plasma.
Amidated form serves as precursor for N-terminal stabilization research; supports peptide optimization workflow.
In vitro human plasma, HPLC-MS metabolite profiling.
Pharmacokinetics Peptide Stability Biotransformation

Functional Selectivity vs. U69,593

Functional selectivity profiling demonstrates that Dynorphin A (1-13) acts as a balanced agonist at the KOR, while the synthetic agonist U69,593 is highly biased towards internalization pathways. When Dynorphin A is set as the reference with a bias factor of 1.0, U69,593 exhibits a bias factor of 627 towards β-arrestin-mediated internalization over G protein signaling [1]. This indicates that the two compounds, though both KOR agonists, initiate vastly different intracellular signaling cascades.

Functional selectivity vs. U69,593
Head-to-head
Dynorphin A (1-13) bias factor = 1.0 (balanced); U69,593 bias factor = 627 (internalization-biased).
Balanced agonist profile supports G protein-biased endpoint research; biased alternative may confound interpretation.
In vitro KOR functional selectivity assay.
Functional Selectivity Biased Agonism G Protein vs. Arrestin Signaling

Non-Opioid Binding Affinity vs. Truncated Fragments

Beyond opioid receptors, [³H]Dynorphin A-(1-13) binds to a unique, single population of non-opioid sites in rat heart membranes with a Kd of 285 nM and a Bmax of 215 pmol/mg protein [1]. In competition binding assays, the rank order of potency for displacement was: Dyn A-(1-13) (Ki 0.36 µM) ≈ Dyn A-(2-13) (Ki 0.35 µM) ≈ Dyn A-(3-13) (Ki 0.44 µM) > Dyn A-(5-13) (Ki 0.59 µM) > Dyn A (Ki 0.74 µM) > Dyn B > alpha-neo-endorphin > Dyn A-(1-8) [1]. Notably, Leu-enkephalin showed no inhibition at 100 µM.

Non-opioid binding affinity
Head-to-head
Dyn A (1-13) Ki = 0.36 µM at cardiac non-opioid sites; rank order: (1-13) ≈ (2-13) > (5-13) > Dyn A.
Higher affinity at non-opioid cardiac sites vs. full-length Dyn A; fragment choice influences binding site interpretation.
Rat heart membrane radioligand binding.
Non-Opioid Binding Cardiovascular Radioligand Binding Assay

Mu/Delta Selectivity vs. [D-Pro10]Dyn A-(1-11)

While both are potent KOR agonists, Dynorphin A-(1-13) and the synthetic analog [D-Pro10]dynorphin A-(1-11) exhibit different off-target profiles. Dynorphin A-(1-13) has a Ki of 0.5 nM for the mu (μ) opioid receptor and a Ki of 4.4 nM for the delta (δ) receptor, yielding a μ/δ selectivity ratio of 8.8 [1]. In contrast, [D-Pro10]dynorphin A-(1-11) is less selective for μ over δ, with Ki values of 1.7 nM and 1.5 nM, respectively (ratio of 1.1) [1].

μ/δ selectivity vs. [D-Pro10] analog
Head-to-head
Dyn A (1-13) μ/δ selectivity ratio = 8.8; [D-Pro10]Dyn A-(1-11) ratio = 1.1.
Cleaner KOR-focused profile with less δ cross-reactivity; analog may introduce off-target activity.
Guinea pig and rat brain membrane binding.
Receptor Selectivity Mu Opioid Receptor Delta Opioid Receptor

Stability Enhancement via C-Terminal Amidation

A direct comparison of in vitro stability in human plasma shows that while both Dyn A-(1-13) and its amidated form are subject to rapid metabolism, amidation specifically halts C-terminal degradation. Dyn A-(1-13) amide exhibited improved resistance to carboxypeptidases compared to the native peptide [1]. This modification serves as a critical first step, enabling further stabilization at the N-terminus. For example, [N-Met-Tyr¹]-Dyn A-(1-13) amide demonstrated a half-life of 130 minutes in plasma, a stark improvement over the <1 minute half-life of native Dyn A-(1-13) [1].

Amidation stability enhancement
Head-to-head
Amidation halts C-terminal degradation; [N-Met-Tyr¹]-Dyn A-(1-13) amide half-life 130 min in human plasma.
Amidated form serves as precursor for N-terminal stabilization research; supports peptide optimization workflow.
In vitro human plasma, HPLC-MS metabolite profiling.
Peptide Stabilization Amidation Enzymatic Degradation

Dynorphin (1-13) Application Scenarios


Mechanistic Studies of Balanced KOR Signaling

For laboratories investigating the native signaling dynamics of the KOR, Dynorphin (1-13) is the essential reference agonist. Unlike the highly biased synthetic agonist U69,593 (bias factor of 627), Dynorphin (1-13) acts as a balanced ligand (bias factor 1.0), enabling physiologically relevant studies of G protein-mediated analgesia without confounding arrestin-mediated side effects [1]. This is critical for target validation in pain and addiction research where biased agonism can lead to misinterpretation of receptor function.

Transient KOR Activation Ex Vivo Assays

Due to its extremely rapid biotransformation (half-life < 1 minute in human blood), Dynorphin (1-13) is uniquely suited for experiments designed to mimic acute, transient endogenous KOR signaling [1]. In contrast, the full-length Dynorphin A (1-17) has a half-life of 3 hours and would produce sustained activation [1]. This makes Dynorphin (1-13) the preferred choice for ex vivo studies, such as those using isolated tissue baths or short-term cell culture treatments, where rapid washout is a requirement.

Stabilized Dynorphin Analog Development

Dynorphin (1-13) amide is the scientifically validated starting point for designing therapeutically viable, stabilized dynorphin derivatives. Research shows that while amidation prevents C-terminal degradation, it does not protect the N-terminus [1]. This has led to the rational design of dual-protected analogs like [N-Met-Tyr¹]-Dyn A-(1-13) amide, which achieves a plasma half-life of 130 minutes and retains in vivo antinociceptive activity [1]. Procurement of the Dynorphin (1-13) amide precursor is therefore essential for any medicinal chemistry program aiming to develop a long-acting KOR-based analgesic.

Non-Opioid Cardiovascular Effects

Researchers investigating the non-opioid receptor-mediated cardiovascular effects of dynorphins should use Dynorphin (1-13). It exhibits high-affinity binding (Kd 285 nM) to specific, non-opioid sites in cardiac tissue, with a potency that is superior to the full-length peptide (Ki 0.36 µM vs. 0.74 µM) and other dynorphin fragments [1]. Furthermore, its 10-fold lower potency in reducing systemic blood pressure compared to Dynorphin A (1-17) allows for the study of other cardiac effects without the confounding variable of severe hypotension [2].

Application
Selection Property
Validation Focus
Balanced KOR signaling research
Balanced agonist profile (bias factor ~1.0)
G protein-biased endpoint analysis
Transient KOR signaling ex vivo studies
Rapid biotransformation profile (
Washout and short-term exposure validation
Stabilized peptide research
Amidated precursor for modification
N-terminal protection and plasma stability endpoints
Non-opioid cardiac site research
Non-opioid binding affinity at cardiac membranes
Cardiac binding site characterization and endpoint review

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